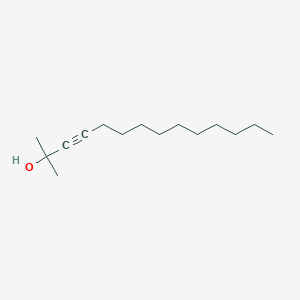

2-Methyltetradec-3-YN-2-OL

Description

Properties

CAS No. |

63072-01-5 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

2-methyltetradec-3-yn-2-ol |

InChI |

InChI=1S/C15H28O/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h16H,4-12H2,1-3H3 |

InChI Key |

BGIZXCPKWQDBTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CC(C)(C)O |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Insights of 2 Methyltetradec 3 Yn 2 Ol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group in 2-Methyltetradec-3-YN-2-OL dictates a specific set of reactions, largely influenced by the steric hindrance around the hydroxyl-bearing carbon and its inability to be directly oxidized without carbon-carbon bond cleavage.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution of the hydroxyl group requires its conversion into a better leaving group. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an alkyloxonium ion. libretexts.org

SN1 Pathway : Due to the formation of a stable tertiary carbocation, the substitution of the hydroxyl group in this compound predominantly proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. organic-chemistry.orglibretexts.org The reaction is stepwise:

Protonation of the alcohol by a strong acid (e.g., HBr, HCl) to form a good leaving group, water. libretexts.org

Loss of the water molecule to form a relatively stable tertiary propargylic carbocation intermediate. chemicalnote.com The stability of this carbocation is the key factor favoring the SN1 pathway. chemicalnote.com

The nucleophile (e.g., a halide ion) attacks the planar carbocation to complete the substitution. libretexts.org

This pathway is favored for tertiary alcohols, as the formation of the corresponding tertiary carbocation is stabilized through hyperconjugation. organic-chemistry.org Polar protic solvents can further stabilize the carbocation intermediate, facilitating the SN1 reaction. organic-chemistry.org

SN2 Pathway : A bimolecular nucleophilic substitution (SN2) reaction is highly disfavored for tertiary alcohols like this compound. The SN2 mechanism involves a backside attack by the nucleophile, which is sterically hindered by the three alkyl groups (a methyl, a decyl, and a propynyl (B12738560) group) attached to the electrophilic carbon. chemicalnote.comyoutube.com This steric hindrance presents a significant barrier to the concerted, single-step SN2 mechanism. youtube.com

Elimination Reactions (E1 and E2 Mechanisms, Zaitsev's Rule Regioselectivity)

Dehydration of this compound to form alkenes is a common acid-catalyzed reaction.

E1 Mechanism : Similar to SN1 reactions, the elimination of water from a tertiary alcohol proceeds through a unimolecular (E1) mechanism. masterorganicchemistry.comlumenlearning.com The reaction is favored by strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) and is often promoted by heat. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves:

Protonation of the hydroxyl group.

Formation of a tertiary carbocation upon loss of water. This is the slow, rate-determining step. masterorganicchemistry.commasterorganicchemistry.com

A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon (a β-carbon) to form a π-bond. masterorganicchemistry.com

E2 Mechanism : The bimolecular (E2) elimination mechanism, which is a single, concerted step, is less likely. E2 reactions require a strong base to simultaneously abstract a proton as the leaving group departs. chemistrysteps.comlibretexts.org While possible under strongly basic conditions, the E1 pathway is generally more common for tertiary alcohols in acidic media. chemistrysteps.com

Zaitsev's Rule Regioselectivity : When a proton is removed from a β-carbon, there can be more than one possibility, leading to different isomeric alkene products. According to Zaitsev's rule, the major product will be the more stable, more highly substituted alkene. chemistrysteps.commasterorganicchemistry.comlibretexts.org In the case of this compound, elimination could theoretically lead to different products, but the most substituted and thus most stable alkene is preferentially formed. masterorganicchemistry.com

Oxidation Pathways of Tertiary Alcohols

Tertiary alcohols are resistant to oxidation under typical conditions that oxidize primary and secondary alcohols (e.g., using chromic acid) because they lack a hydrogen atom on the carbinol carbon. Oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable.

However, specific methods have been developed for the oxidation of propargylic alcohols. For instance, aerobic oxidation using catalysts like Fe(NO₃)₃·9H₂O and TEMPO can convert propargylic alcohols into α,β-unsaturated alkynones. organic-chemistry.org Another approach involves electrochemical oxidation, which can transform sensitive propargylic alcohols into their corresponding carbonyl compounds. osti.govnih.gov These methods often proceed through mechanisms distinct from traditional alcohol oxidation. nih.gov Electrophilic halogenation can also lead to an oxidative rearrangement known as the Meyer–Schuster rearrangement, yielding α-haloenones. nih.gov

Derivatization to Ethers and Esters

The tertiary alcohol functionality can be converted into other functional groups like ethers and esters.

Ethers : The synthesis of tertiary ethers from this compound is challenging via the Williamson ether synthesis (an SN2 reaction) due to the steric hindrance of the tertiary carbon. Instead, ethers are more effectively formed through SN1-type reactions. The alcohol can be converted to an alkyl halide, which then undergoes solvolysis with another alcohol acting as the solvent and nucleophile. masterorganicchemistry.com Alternatively, acid-catalyzed dehydration of the alcohol in the presence of another alcohol can lead to ether formation, though this can compete with elimination. byjus.com

Esters : Esterification of a tertiary alcohol is also hindered. The standard Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is often inefficient for tertiary alcohols. A more effective method is to react the alcohol with a more reactive carboxylic acid derivative, such as an acid chloride or an anhydride, typically in the presence of a base like pyridine. chemistrysteps.com

Reactions Involving the Internal Alkyne Functionality

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to addition reactions. geeksforgeeks.org

Addition Reactions Across the Carbon-Carbon Triple Bond (e.g., Hydrogenation, Hydrohalogenation)

Alkynes can undergo addition reactions where the π bonds are broken and new single bonds are formed. byjus.com

Hydrogenation : The triple bond can be reduced by the addition of hydrogen (H₂). The extent of the reduction depends on the catalyst used.

Complete Reduction : Using powerful catalysts like platinum (Pt), palladium (Pd), or nickel (Ni), the alkyne is fully reduced to an alkane. The reaction proceeds stepwise, first to an alkene and then to the alkane, 2-Methyltetradecan-2-ol. geeksforgeeks.orgbyjus.com

Partial Reduction : To stop the reaction at the alkene stage, a "poisoned" or deactivated catalyst is used. Lindlar's catalyst (Pd on CaCO₃ with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, producing the (Z)-alkene (cis isomer). geeksforgeeks.org Alternatively, reduction using sodium metal in liquid ammonia (B1221849) results in anti-addition, yielding the (E)-alkene (trans isomer). chemistrytalk.org

Interactive Data Table: Hydrogenation Products of this compound

| Reagent/Catalyst | Stereochemistry | Product |

| H₂, Pd/C (excess) | N/A (Alkane) | 2-Methyltetradecan-2-ol |

| H₂, Lindlar's Catalyst | Syn-addition | (Z)-2-Methyltetradec-3-en-2-ol |

| Na, NH₃(l) | Anti-addition | (E)-2-Methyltetradec-3-en-2-ol |

Hydrohalogenation : The addition of hydrogen halides (HX, e.g., HBr or HCl) across the triple bond also occurs. scienceready.com.au Since this compound is an unsymmetrical internal alkyne, the addition of one equivalent of HX will lead to a mixture of two constitutional isomers of a vinylic halide. libretexts.orgchemistrysteps.com The regioselectivity is governed by the relative stability of the intermediate vinyl carbocations. The addition of a second equivalent of HX results in a geminal dihalide, with the second halogen adding to the same carbon as the first. scienceready.com.auchemistrysteps.com This is because the halogen atom on the vinyl halide intermediate helps to stabilize the adjacent carbocation through resonance. chemistrysteps.com

Interactive Data Table: Hydrohalogenation of this compound

| Reagent | Product (after 1 equivalent) | Product (after 2 equivalents) |

| HBr | Mixture of (E/Z)-3-bromo-2-methyltetradec-3-en-2-ol and (E/Z)-4-bromo-2-methyltetradec-3-en-2-ol | Mixture of 3,3-dibromo-2-methyltetradecan-2-ol and 4,4-dibromo-2-methyltetradecan-2-ol |

| HCl | Mixture of (E/Z)-3-chloro-2-methyltetradec-3-en-2-ol and (E/Z)-4-chloro-2-methyltetradec-3-en-2-ol | Mixture of 3,3-dichloro-2-methyltetradecan-2-ol and 4,4-dichloro-2-methyltetradecan-2-ol |

Cycloaddition Chemistry of Alkynes

The carbon-carbon triple bond in this compound serves as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various cyclic structures.

[3+2] Cycloadditions: This class of reactions involves the combination of a three-atom dipole with the two π-electrons of the alkyne. A prominent example is the azide-alkyne cycloaddition, which, in the absence of a catalyst, can proceed thermally to form a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. The uncatalyzed reaction is slow and requires elevated temperatures, with computational studies showing comparable energy barriers for the formation of both regioisomers, explaining the lack of selectivity. rsc.org Other 1,3-dipoles, such as nitrones and nitrile oxides, can also participate in [3+2] cycloadditions with alkynes to generate five-membered heterocyclic rings.

[2+2+1] Cycloadditions: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org This reaction is typically mediated by metal-carbonyl complexes, most notably dicobalt octacarbonyl. wikipedia.org For a substrate like this compound, an intramolecular Pauson-Khand reaction could be employed if an alkene moiety is present elsewhere in the molecule. In intermolecular variants, the reaction's selectivity can be poor. wikipedia.org Studies have shown that protection of the propargylic alcohol group is often necessary for the reaction to proceed effectively. acs.orgnih.gov The steric bulk of the substituents on the alkyne plays a significant role in the diastereoselectivity of the cycloaddition. acs.orgnih.gov

[4+2] Cycloadditions (Diels-Alder Reaction): While less reactive than alkenes, the alkyne in this compound can function as a dienophile in Diels-Alder reactions with a conjugated diene. This reaction forms a cyclohexadiene ring. The conditions for such reactions are typically more forcing than those required for alkenes due to the higher activation energy associated with disrupting the alkyne's π-system.

Metal-Catalyzed Alkyne Transformations

Transition metals are pivotal in catalyzing a wide array of transformations involving the alkyne group, enhancing reactivity and controlling selectivity. nih.govnih.govmdpi.com

Hydration: The addition of water across the triple bond is a fundamental transformation. In the presence of mercury(II) sulfate (B86663) (HgSO₄) in aqueous acid, the reaction follows Markovnikov regioselectivity. libretexts.orgpressbooks.pub For an unsymmetrical internal alkyne like this compound, this would lead to a mixture of two isomeric ketones. chemistrysteps.comlibretexts.org The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable ketone. libretexts.orglibretexts.org

Hydroboration-Oxidation: This two-step sequence provides the anti-Markovnikov hydration product. Reaction with a sterically hindered borane (B79455) like disiamylborane (B86530) (Sia₂BH) or 9-BBN, followed by oxidative workup with hydrogen peroxide (H₂O₂), would also yield a mixture of two ketones from an unsymmetrical internal alkyne. libretexts.org

Cross-Coupling Reactions: The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful C-C bond-forming method. organic-chemistry.org While this compound is an internal alkyne, related tertiary propargylic alcohols can be synthesized via Sonogashira coupling or can undergo a "deacetonative" Sonogashira coupling, where the tertiary alcohol is cleaved in situ to generate a terminal alkyne that then couples. nih.govacs.org

Other Metal-Catalyzed Reactions: A variety of other metals catalyze unique transformations. Gold(I) and Palladium(II) complexes can catalyze cycloisomerization reactions of enyne-diols derived from propargylic alcohols. nih.gov Rhodium(III) has been used for [4+3] annulation reactions. researchgate.net

Table 1: Examples of Metal-Catalyzed Transformations of Propargylic Alcohols and Related Alkynes

| Transformation | Catalyst System | Substrate Type | Product Type | Ref. |

|---|---|---|---|---|

| Deacetonative Sonogashira Coupling | Palladacycle/Xphos | Aryl Propargyl Alcohols | Diaryl Acetylenes | acs.org |

| Cycloisomerization | Au(PPh₃)Cl / AgOTf | 4-Alkyn-2-ene-1,6-diols | Polysubstituted Furans | nih.gov |

| Pauson-Khand Reaction | Co₂(CO)₈ | En-ynes | Bicyclic Cyclopentenones | acs.orgnih.gov |

| Hydration (Markovnikov) | H₂SO₄ / HgSO₄ | Internal Alkynes | Ketones | libretexts.org |

| Coupling-Isomerization | Pd/Cu | Propargyl Alcohols | α,β-Unsaturated Ketones | nih.gov |

Intramolecular Rearrangement Processes

Tertiary propargylic alcohols like this compound are prone to acid-catalyzed intramolecular rearrangements, which are often competitive processes.

Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones (from internal alkynes) or aldehydes (from terminal alkynes). wikipedia.org The reaction involves protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the final product. wikipedia.orgorganicreactions.org For this compound, this rearrangement would yield 2-Methyltetradec-4-en-3-one. The formation of the conjugated carbonyl system is the thermodynamic driving force for this irreversible reaction. wikipedia.orgresearchgate.net

Rupe Rearrangement: This reaction competes with the Meyer-Schuster rearrangement for tertiary propargylic alcohols. wikipedia.org It also begins with acid-catalyzed dehydration but proceeds through an enyne intermediate to form α,β-unsaturated methyl ketones rather than the product expected from a simple hydroxyl shift. wikipedia.org

Other Rearrangements: In the presence of specific metal catalysts, other rearrangements can occur. For instance, gold-catalyzed rearrangements of propargyl esters can proceed via a 3,3-migration to form allenoates. nih.gov Novel carbocationic rearrangement cascades of propargyl alcohols can lead to diverse products like furans and cyclopentenones, depending on the substrate and reaction conditions. nih.gov

Detailed Mechanistic Investigations and Reaction Pathway Elucidation

A deeper analysis of the reaction pathways involves examining the kinetic and thermodynamic factors that govern reactivity, as well as characterizing the transient species formed during the reaction.

Thermodynamics: The conversion of the π-bonds of an alkyne to stronger σ-bonds makes most addition reactions thermodynamically favorable. In rearrangements like the Meyer-Schuster, the key thermodynamic driving force is the formation of the highly stable conjugated carbonyl group from the less stable allenol intermediate. wikipedia.orgresearchgate.net The equilibrium between the keto and enol tautomers, which occurs after hydration, overwhelmingly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org

Kinetics: The rate-determining step in the classical acid-catalyzed Meyer-Schuster rearrangement is the slow, 1,3-shift of the protonated hydroxyl group. wikipedia.org Isotope effect studies support a mechanism involving an ion-dipole intermediate undergoing nucleophilic attack by water as the rate-determining step. In electrophilic additions, such as hydration, the initial protonation of the alkyne to form a high-energy vinyl cation intermediate is often rate-limiting. chemistrysteps.comwikipedia.org This step has a high activation energy, making alkyne hydration kinetically slower than alkene hydration. chemistrysteps.com Catalysts, whether they are transition metals or Lewis acids, function by providing an alternative, lower-energy pathway, thereby increasing the reaction rate. wikipedia.orgwikipedia.org

Table 2: Kinetic Data for Relevant Alkyne/Alkynol Reactions

| Reaction | Key Kinetic Feature | Observation/Implication | Ref. |

|---|---|---|---|

| Meyer-Schuster Rearrangement | Rate-determining 1,3-hydroxyl shift | Solvent caging proposed to stabilize the transition state | wikipedia.org |

| Meyer-Schuster Rearrangement | Inverse solvent isotope effect (kH₂O/kD₂O = 0.36-0.48) | Suggests nucleophilic attack by H₂O in the rate-determining step | |

| Uncatalyzed Azide-Alkyne Cycloaddition | High activation energy (~18.5 kcal/mol) | Reaction is slow and requires heat; low regioselectivity | rsc.org |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Second order with respect to Cu(I) ions | Suggests a dinuclear copper-acetylide intermediate is involved | rsc.org |

Reaction Intermediates: Although often too short-lived to be isolated, the structures of key intermediates can be inferred from trapping experiments, spectroscopic studies, and computational modeling.

Vinyl Cations: These are key intermediates in the acid-catalyzed hydration of alkynes. chemistrysteps.comwikipedia.org They are formed upon protonation of the triple bond. wikipedia.orgnih.gov The stability of vinyl cations is lower than that of alkyl carbocations, contributing to the slower rate of electrophilic additions to alkynes. chemistrysteps.com Recent studies have demonstrated their utility in C-H insertion and Friedel-Crafts type reactions. nih.govnih.govrsc.orgresearchgate.net

Enols and Allenols: Enols are the initial products of alkyne hydration, existing in a rapid tautomeric equilibrium with the final ketone product. libretexts.orgpressbooks.pub Allenols are the proposed intermediates in the Meyer-Schuster rearrangement, formed from the 1,3-hydroxyl shift, which then tautomerize to the α,β-unsaturated carbonyl compound. researchgate.net

Organometallic Complexes: In metal-catalyzed reactions, intermediates include alkyne-metal π-complexes, metallacyclopentenes (in the Pauson-Khand reaction), and vinyl-metal species (e.g., vinyl-palladium intermediates). wikipedia.orgnih.govacs.org Dinuclear copper-acetylide complexes are believed to be the key reactive intermediates in the copper-catalyzed azide-alkyne cycloaddition. rsc.org

Transition States: The transition state is the highest energy point on a reaction coordinate and cannot be observed directly. wikipedia.org Its structure, however, can be modeled using computational methods (e.g., DFT calculations) and inferred using principles like the Hammond-Leffler postulate, which states that the transition state structure resembles the species (reactant or product) to which it is closer in energy. wikipedia.orgacs.org

In the Meyer-Schuster rearrangement, the transition state for the rate-determining step involves the migration of the hydroxyl group and the simultaneous shift of the π-bond. wikipedia.orgresearchgate.net

For cycloaddition reactions, the geometry of the transition state determines the stereochemistry of the product. acs.org Computational studies on the azide-alkyne cycloaddition have modeled the transition states for both catalyzed and uncatalyzed pathways, helping to explain the observed regioselectivity. rsc.org Transition state theory (TST) provides a framework for understanding how factors like enthalpy and entropy of activation influence reaction rates. wikipedia.org

Derivatization and Applications of 2 Methyltetradec 3 Yn 2 Ol As a Synthetic Precursor

Synthesis of Novel Structural Analogues and Homologues

The chemical architecture of 2-methyltetradec-3-yn-2-ol allows for the systematic synthesis of various structural analogues and homologues. These derivatives are created by modifying either the alkynyl-alcohol core or the extended alkyl chain. The primary goal of synthesizing such compounds is to investigate structure-activity relationships in medicinal chemistry or to fine-tune the physical properties of materials.

Homologues, which differ in the length of the alkyl chain, can be synthesized by starting with different long-chain ketones in the initial alkynylation step. Analogues can be generated through reactions at the alkyne and alcohol functionalities. For instance, selective hydrogenation of the triple bond can yield the corresponding alkene (2-methyltetradec-3-en-2-ol) or alkane (2-methyltetradecan-2-ol), each with distinct chemical properties and spatial arrangements. researchgate.net The tertiary alcohol can be subjected to dehydration to form enynes or be replaced by other functional groups through substitution reactions, further expanding the library of accessible analogues.

Functionalization Strategies for Tailored Chemical Properties

Functionalization of this compound is directed at its two reactive centers: the terminal alkyne and the tertiary hydroxyl group. These transformations are employed to append new chemical moieties that can alter the molecule's reactivity, solubility, or biological activity.

The terminal alkyne is the primary site for introducing a variety of substituents. Metal-catalyzed cross-coupling reactions are particularly effective for this purpose.

Carbon Substituents: The Sonogashira coupling, a palladium-catalyzed reaction, is a powerful method for forming new carbon-carbon bonds at the terminal alkyne. thegoodscentscompany.com This reaction allows for the attachment of various aryl, vinyl, or other alkynyl groups, significantly increasing molecular complexity. Another important C-C bond-forming reaction is the Mannich reaction, which can be used to introduce aminomethyl groups, providing a route to valuable synthetic intermediates. thegoodscentscompany.com

Heteroatom Substituents: While direct addition of heteroatoms to the terminal alkyne is less common, the triple bond can be transformed to facilitate their introduction. For example, hydrohalogenation can install a halogen atom on the resulting alkene. The hydroxyl group can also be replaced by halogens using standard reagents, or it can be etherified or esterified to introduce oxygen-based functionalities.

The following table summarizes key functionalization strategies:

| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Resulting Modification |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Alkyne | C-C bond formation (e.g., attachment of aryl/vinyl groups) |

| Mannich Reaction | Formaldehyde (B43269), secondary amine | Alkyne | C-C bond formation (aminomethylation) |

| Selective Hydrogenation | Pd-based catalysts (e.g., Lindlar's catalyst) | Alkyne | Reduction to alkene |

| Esterification | Carboxylic acid, acid catalyst | Alcohol | Formation of an ester |

Utilization in the Synthesis of Complex Natural Products

The structural features of this compound make it a theoretical building block for the laboratory synthesis of various natural products, particularly those containing long alkyl chains.

Terpenoids are a vast class of natural products derived from five-carbon isoprene (B109036) units. mdpi.com In nature, these units are synthesized as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.gov These C5 precursors are then assembled into larger molecules like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), which are the direct precursors to the thousands of known terpenoid structures. mdpi.commdpi.com

While this compound is not a direct intermediate in these natural biosynthetic pathways, its carbon skeleton can be utilized in the chemical synthesis of complex terpenoid structures in a laboratory setting. Synthetic chemists can deconstruct a target terpenoid into smaller, achievable fragments, and a molecule like this compound could potentially serve as the starting material for a fragment corresponding to a long, functionalized side chain.

Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring embedded within a fatty acid chain. nih.govosti.gov They are found in various organisms, including plants, algae, and microorganisms. nih.gov The furan moiety is typically substituted with alkyl chains at the alpha positions and sometimes with methyl groups at the beta positions. osti.gov

The total synthesis of FuFAs often involves strategies to construct the substituted furan ring. A convergent approach developed for tetrasubstituted FuFAs utilizes a palladium-catalyzed sequence to build the core furan structure with the necessary side chains. lboro.ac.uk Although not a documented intermediate, this compound possesses a long alkyl chain that corresponds to one of the side chains required for a FuFA structure. A hypothetical synthetic route could involve coupling this alkynol with another functionalized fragment, followed by a cyclization reaction to form the furan ring. The alkyne functionality provides a reactive handle for such coupling and subsequent transformations.

Sphingolipids are a fundamental class of lipids defined by a sphingoid base backbone, most commonly sphingosine. rutgers.edu This backbone is an amino alcohol with a long, unsaturated hydrocarbon tail. nih.gov The de novo biosynthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA. nih.gov

The long hydrocarbon chain of this compound makes it an excellent starting material for the synthesis of sphingolipid analogues. These synthetic analogues are crucial tools for studying the metabolism and signaling functions of natural sphingolipids. biorxiv.org To be used as a sphingolipid building block, this compound would require several key transformations:

Reduction of the alkyne to an alkene or alkane to mimic the saturated or unsaturated tail of natural sphingoid bases.

Introduction of an amino group and a second hydroxyl group at appropriate positions to construct the characteristic sphingoid headgroup.

By modifying the structure of natural sphingolipids, researchers can create probes to inhibit specific enzymes in the sphingolipid metabolic pathway, thereby elevating levels of bioactive intermediates like ceramide and inducing cellular responses such as apoptosis. biorxiv.org The versatility of this compound provides a synthetic entry point to a wide variety of such tailored, bioactive lipid analogues.

Lack of Publicly Available Research Prevents Article Generation on this compound in Scaffolds and Polymers

Despite a comprehensive search for scientific literature, no research findings or data have been identified regarding the use of this compound in the development of novel organic scaffolds or as a monomer for polymerization. As a result, it is not possible to generate the requested article on "," specifically focusing on "4.4. Development of Novel Organic Scaffolds and Polymer Monomers."

Consequently, the creation of a detailed and scientifically accurate article section, including data tables on organic scaffolds and polymer monomers derived from this compound, cannot be fulfilled at this time due to the absence of foundational research on the subject.

Computational and Theoretical Chemistry Studies of 2 Methyltetradec 3 Yn 2 Ol

Molecular Geometry Optimization and Conformational Analysis

Computational methods such as Density Functional Theory (DFT), often with a basis set like 6-31G*, are commonly used for geometry optimization. The results of such calculations for a low-energy conformer of 2-Methyltetradec-3-yn-2-ol are presented below.

Table 1: Predicted Geometrical Parameters for a Low-Energy Conformer of this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C≡C | 1.21 Å | |

| C-O (alcohol) | 1.43 Å | |

| C-C (alkyne-tert-C) | 1.47 Å | |

| C-C (methyl-tert-C) | 1.54 Å | |

| Bond Angles (°) | ||

| C-C≡C | 178.5° | |

| ≡C-C-O | 109.2° | |

| H-O-C | 108.5° | |

| Dihedral Angles (°) |

Note: Data are hypothetical and representative of values expected from DFT calculations.

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other species. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized on the π-system of the carbon-carbon triple bond, making this region susceptible to attack by electrophiles. The LUMO is likely the corresponding π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.8 eV | π orbital of the C≡C bond |

| LUMO | 1.5 eV | π* orbital of the C≡C bond |

Note: Data are hypothetical and representative of values expected from DFT calculations.

Computational Simulation of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, transition states, and any intermediates. By calculating the energies of these species, an energy landscape or reaction profile can be constructed, which provides the activation energies and reaction enthalpies.

A plausible reaction for this compound is the acid-catalyzed hydration of the alkyne group, which would follow Markovnikov's rule to produce a ketone. Computational simulations can model the step-by-step mechanism, including the initial protonation of the triple bond to form a vinyl cation intermediate and the subsequent nucleophilic attack by water.

The transition state for each step can be located and its structure and energy calculated. This information is invaluable for understanding the kinetics of the reaction and predicting how changes in the molecule's structure or reaction conditions might affect the reaction rate and outcome.

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be used to validate experimental data or to aid in the identification and characterization of the molecule.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of key peaks in the experimental IR spectrum, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the various C-H stretches of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are highly sensitive to the molecule's geometry and electronic environment and can be a powerful tool for structure elucidation and conformational analysis.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR | O-H stretch | 3450 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| C≡C stretch | 2115 cm⁻¹ | 2100-2260 cm⁻¹ (weak) | |

| C-O stretch | 1150 cm⁻¹ | 1050-1260 cm⁻¹ | |

| ¹³C NMR | C≡C (C3) | 85 ppm | 65-90 ppm |

| C-OH (C2) | 68 ppm | 50-80 ppm | |

| ¹H NMR | H-O | 2.5 ppm | 1-5 ppm (variable) |

Note: Data are hypothetical and representative of values expected from DFT calculations.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Should this compound be part of a series of related compounds tested for a specific biological effect, a QSAR model could be developed.

The process involves:

Data Set: A collection of molecules with known structures and measured biological activities.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., dipole moment), or topological features.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. pensoft.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not due to chance correlation.

A hypothetical QSAR model for a series of alkynyl alcohols might take the form of a linear equation, which could then be used to predict the activity of new, untested compounds and guide the design of more potent analogues.

Investigation of Biological Activities and Underlying Mechanisms

In Vitro Assays for Potential Bioactivity Screening

Comprehensive searches for in vitro bioactivity screening data specifically for 2-Methyltetradec-3-yn-2-ol did not uncover any dedicated studies. Generally, acetylenic compounds have been subjected to a range of in vitro assays to explore their potential therapeutic effects. For instance, various acetylenic acids have been evaluated for their antifungal properties against a panel of human pathogens. These studies typically involve determining the minimum inhibitory concentrations (MICs) against fungal strains such as Candida albicans, Aspergillus fumigatus, and dermatophytes. However, no such data is currently available for this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for designing more potent and selective analogues. While SAR studies have been conducted for various classes of compounds, there is no specific research detailing the SAR of this compound analogues in the context of any particular biological target. The general principles of SAR suggest that modifications to the alkyl chain length, the position of the triple bond, and the substituents around the hydroxyl group could significantly impact the biological activity of such a molecule. However, without experimental data on this compound and its derivatives, any discussion on its SAR remains purely speculative.

Exploration of Antimicrobial Properties and Mechanisms of Action

The antimicrobial potential of this compound has not been specifically reported. While some acetylenic compounds have demonstrated antimicrobial effects, this is not a universal property of the class. A thorough evaluation would require screening this compound against a diverse panel of bacteria and fungi. Furthermore, elucidating the mechanism of action would involve subsequent studies to determine how the compound might interfere with microbial growth, for example, by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. At present, no such investigations have been published for this specific compound.

Enzyme Modulation and Inhibition Studies

There is a lack of information regarding the ability of this compound to modulate or inhibit enzyme activity. Acetylenic groups can act as mechanism-based inhibitors for certain enzymes, forming covalent adducts with the active site. However, without targeted studies, it is unknown whether this compound interacts with any specific enzymes of therapeutic relevance.

Cellular Target Identification and Mechanistic Elucidation of Biological Interactions

The identification of cellular targets and the elucidation of the molecular mechanisms of action are fundamental to understanding the biological effects of a compound. For this compound, no studies have been published that identify its cellular binding partners or the signaling pathways it might affect. Techniques such as affinity chromatography, proteomics, and genetic screening would be necessary to uncover these details, but such research has not been documented for this particular molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.